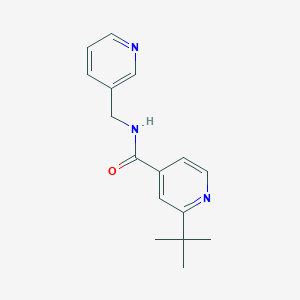![molecular formula C14H11NO5S B5782295 5-[(2-thienylacetyl)amino]isophthalic acid](/img/structure/B5782295.png)
5-[(2-thienylacetyl)amino]isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-thienylacetyl)amino]isophthalic acid, also known as TAIPA, is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields such as medicine, materials science, and catalysis. TAIPA is a derivative of isophthalic acid and contains a thiophene ring that imparts unique properties to the molecule.
Applications De Recherche Scientifique
5-[(2-thienylacetyl)amino]isophthalic acid has been studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, this compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions. In materials science, this compound has been used to synthesize metal-organic frameworks (MOFs) that exhibit high surface area and gas adsorption properties. In catalysis, this compound has been used as a ligand in metal-catalyzed reactions to improve the selectivity and efficiency of the reaction.
Mécanisme D'action
The mechanism of action of 5-[(2-thienylacetyl)amino]isophthalic acid is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. This compound contains a thiophene ring that can coordinate with metal ions, forming stable complexes that can be used in various applications such as drug delivery and catalysis. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions. In addition, this compound has been shown to exhibit antioxidant activity, which can help prevent oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(2-thienylacetyl)amino]isophthalic acid in lab experiments include its ability to form stable complexes with metal ions, its high surface area, and its potential applications in various fields such as medicine, materials science, and catalysis. The limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several future directions for research on 5-[(2-thienylacetyl)amino]isophthalic acid. One direction is to study the potential use of this compound in drug delivery systems, particularly for the targeted delivery of anticancer drugs. Another direction is to explore the use of this compound in catalysis, particularly in metal-catalyzed reactions that require high selectivity and efficiency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 5-[(2-thienylacetyl)amino]isophthalic acid involves the reaction of isophthalic acid with thienylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this compound can be improved by using different reaction conditions such as changing the solvent or the reaction temperature.
Propriétés
IUPAC Name |
5-[(2-thiophen-2-ylacetyl)amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-12(7-11-2-1-3-21-11)15-10-5-8(13(17)18)4-9(6-10)14(19)20/h1-6H,7H2,(H,15,16)(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIUAPMIVXAYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5782225.png)
![N-[4-(benzyloxy)phenyl]-2-chlorobenzamide](/img/structure/B5782227.png)


![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one](/img/structure/B5782248.png)
![3-[5-(4-chlorophenyl)-1-(2-furylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5782255.png)
![3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)

![ethyl (4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5782274.png)
![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5782277.png)


![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)